Home > Products > Screening Compounds P69647 > 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid
1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid - 1338682-70-4

1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid

Catalog Number: EVT-2939566
CAS Number: 1338682-70-4
Molecular Formula: C14H13N5O3
Molecular Weight: 299.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: This compound, also known as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound serves as a structurally distinct backup compound to TP0439150, also exhibiting potent GlyT1 inhibitory activity and favorable pharmacokinetic properties. [] Notably, it demonstrates the ability to increase cerebrospinal fluid (CSF) glycine concentrations in rats. []

5-(1H-benzo[d]imidazol-2-yl)-1H-imidazole-4-carboxylic acid (H3Imbm)

  • Compound Description: H3Imbm acts as a bridging ligand in the synthesis of dicobalt complexes, specifically a mixed-valence Co(II)/Co(III) complex and a Co(III)/Co(III) complex. [] These complexes have been investigated for their DNA binding properties and magnetic behavior. []
Overview

1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound characterized by its unique heterocyclic structure. This compound features an imidazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula of this compound is C14H13N5O3, with a molecular weight of 299.29 g/mol. The compound is recognized for its potential applications in medicinal chemistry and drug discovery due to the biological activities associated with its structural components.

Source and Classification

This compound can be classified under the category of heterocyclic compounds, specifically those containing imidazole and oxadiazole rings. Heterocycles are compounds that contain one or more atoms other than carbon in their ring structure, which contributes to their reactivity and interaction with biological systems. The oxadiazole ring is particularly noted for its pharmacological properties, making it a subject of interest in drug development .

Synthesis Analysis

Methods

The synthesis of 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through various methods:

  1. Amidoxime and Carboxylic Acid Reaction: This method involves the heterocyclization of amidoxime derivatives with carboxylic acids to form 1,2,4-oxadiazoles. The reaction conditions typically require activation of the carboxylic acid using reagents like Vilsmeier reagent to enhance yield .
  2. One-Pot Synthesis: Recent advancements have introduced one-pot synthetic procedures that simplify the reaction process while maintaining high yields (61–93%). This method employs readily available starting materials and minimizes purification steps .

Technical Details

The technical details of the synthesis involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification post-synthesis.

Molecular Structure Analysis

Structure

The molecular structure consists of several key components:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms.
  • Oxadiazole Moiety: A five-membered ring containing one oxygen atom and two nitrogen atoms.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

Data

The InChI (International Chemical Identifier) for this compound is:

InChI 1S C14H13N5O3 c1 8 2 12 17 13 22 18 12 9 3 4 11 15 5 9 19 6 10 14 20 21 16 7 19 h3 8H 1 2H3 H 20 21 \text{InChI 1S C14H13N5O3 c1 8 2 12 17 13 22 18 12 9 3 4 11 15 5 9 19 6 10 14 20 21 16 7 19 h3 8H 1 2H3 H 20 21 }

The canonical SMILES representation is:

CC C C1 NOC N1 C2 CN C C C2 N3C C N C3 C O O\text{CC C C1 NOC N1 C2 CN C C C2 N3C C N C3 C O O}
Chemical Reactions Analysis

Reactions

The compound can engage in various chemical reactions typical of imidazole and oxadiazole derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles.
  2. Acid-base Reactions: The carboxylic acid group can participate in proton transfer reactions.
  3. Complexation with Metal Ions: Due to the presence of nitrogen atoms, this compound may form coordination complexes with metal ions.

Technical Details

Reactions involving this compound often require specific conditions to favor desired pathways while minimizing side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly used to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid involves interactions with biological targets such as enzymes and receptors:

  1. Enzyme Inhibition: Compounds with similar structures have been shown to inhibit various enzymes involved in biochemical pathways related to inflammation and cancer.
  2. Receptor Binding: The imidazole component may facilitate binding to specific receptors, influencing cellular signaling pathways.

Data

Research indicates that derivatives of imidazole can exhibit anti-inflammatory, antiviral, and anticancer effects through these mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

  • Solubility: Generally soluble in polar solvents due to the presence of functional groups.

Relevant Data

The melting point and boiling point are not explicitly provided but can be determined through experimental methods or literature references.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: Due to its biological activity against various diseases.
  2. Drug Discovery: As a lead compound for synthesizing new therapeutic agents targeting cancer or inflammatory diseases.
  3. Material Science: Potential use in creating scintillating materials due to its unique electronic properties associated with heterocycles .
Historical Context and Significance of 1,2,4-Oxadiazole-Imidazole Hybrid Architectures

Evolution of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, languished in obscurity for nearly eight decades before its medicinal potential was recognized. Its pivotal role in drug discovery emerged in the 1960s with Oxolamine, a cough suppressant that became the first FDA-approved drug featuring this motif [8]. This breakthrough demonstrated the scaffold’s biological relevance and spurred further exploration. The 21st century witnessed an acceleration in 1,2,4-oxadiazole-based pharmaceuticals, including Ataluren, a pioneering drug for nonsense mutation-induced Duchenne muscular dystrophy, and Pleconaril, an antiviral agent targeting picornaviruses [4] [8].

A transformative advancement was the recognition of 1,2,4-oxadiazole as a bioisostere for ester and amide bonds. This property addresses metabolic instability associated with traditional carbonyl groups while maintaining target-binding capabilities. For instance, the oxadiazole ring’s resistance to enzymatic hydrolysis enhances in vivo half-lives, making it invaluable in protease-targeted therapies [4] [8]. The scaffold’s versatility is further evidenced by its presence in natural products like Phidianidines (cytotoxic marine alkaloids) and Quisqualic acid (a neuroactive plant derivative), underscoring its evolutionary biological relevance [8].

Table 1: Milestones in 1,2,4-Oxadiazole-Based Drug Development

YearCompound/DrugTherapeutic AreaSignificance
1960sOxolamineAntitussiveFirst commercial drug with 1,2,4-oxadiazole core
2000sAtaluren (PTC124)Genetic disorders (DMD, Cystic fibrosis)Nonsense mutation readthrough promoter
2010sPleconarilAntiviral (Picornavirus)VP1 capsid binder; clinical phase III
2011Phidianidine A & BCytotoxic natural productsIsolated from sea slug; targets PTP1B/CXCR4 receptors
2020sAZD-3839 (Alzheimer’s candidate)NeurologyBACE1 inhibitor; advanced preclinical studies

Synthetic methodologies have evolved significantly, transitioning from traditional thermal cyclization (140°C) to ambient-temperature protocols. The landmark TBAF (tetrabutylammonium fluoride)-mediated cyclization, introduced by Gangloff and Rice in 2001, enabled efficient ring closure at room temperature, preserving thermolabile functional groups [2] [8]. This method facilitated the synthesis of complex hybrids, including our focal compound, by preventing decomposition during heterocycle formation.

Role of Imidazole Moieties in Bioactive Compound Design

Imidazole, a diazaheterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacodynamic profile. Its ability to engage in hydrogen bonding, coordinate metals, and interact with biological targets via π-π stacking underpins its prevalence in FDA-approved drugs. Notable examples include Dacarbazine (alkylating antineoplastic), Zoledronic acid (osteoporosis treatment), and kinase inhibitors like Nilotinib [3] [6].

The imidazole ring’s physicochemical properties significantly enhance drug-likeness. Its moderate basicity (pKa ~7.0) allows ionization under physiological conditions, improving solubility and membrane permeability. Additionally, the ring’s metabolic stability and capacity to modulate pharmacokinetic profiles make it ideal for hybrid architectures targeting intracellular enzymes [6]. In anticancer drug design, imidazole derivatives disrupt kinase signaling, DNA synthesis, and apoptosis pathways. For instance, Tipifarnib (farnesyltransferase inhibitor) exploits the imidazole ring to coordinate zinc in the enzyme’s active site, halting Ras oncogene activation [3] [6].

Table 2: FDA-Approved Imidazole-Containing Drugs with Anticancer Applications

Drug NameMolecular TargetCancer IndicationMechanistic Role of Imidazole
DacarbazineDNA alkylation; 6PGD inhibitionMetastatic melanoma, Hodgkin’sBioactivation to MTIC; DNA crosslinking
NilotinibBCR-ABL tyrosine kinaseChronic myeloid leukemia (CML)Binds kinase hinge region; competitive ATP inhibition
TipifarnibFarnesyltransferaseAcute myeloid leukemia (AML)Zinc coordination in catalytic domain
Zoledronic AcidFarnesyl pyrophosphate synthaseBone metastasis (Multiple cancers)Bisphosphonate backbone; osteoclast apoptosis

Recent innovations focus on imidazole hybrids that synergize multiple mechanisms. Hybrids incorporating imidazole with quinoxaline, chalcone, or benzotriazole units show enhanced cytotoxicity, as seen in compounds like 318-Ii, which induces G2/M cell cycle arrest in leukemia cells [6]. The 4-carboxylic acid substituent in our focal compound further enables salt formation, prodrug derivatization, and targeted delivery—strategies critical for optimizing bioavailability [9].

Emergence of Hybrid Heterocyclic Systems in Targeted Drug Discovery

The integration of 1,2,4-oxadiazole and imidazole into single molecular frameworks represents a paradigm shift in rational drug design. These hybrids leverage complementary pharmacological properties: the oxadiazole’s bioisosteric stability and the imidazole’s target engagement versatility. Such architectures target multifactorial diseases, including oncology, infectious diseases, and neurological disorders, by simultaneously modulating interconnected pathways [3] [8].

Synthetic breakthroughs have been instrumental in advancing these hybrids. Key methods include:

  • One-Pot Heterocyclization: Direct assembly from amidoximes and carboxylic acid derivatives in DMSO/K₂CO₃, achieving yields of 61–93% without isolating intermediates [9].
  • TBAF-Catalyzed Cyclodehydration: Enables room-temperature formation of the oxadiazole ring, compatible with sensitive imidazole substituents [2] [8].
  • Solid-Phase Synthesis: Gangloff’s TBAF method adapted for polymer-supported combinatorial libraries, accelerating lead optimization [2].

The hybrid compound 1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1H-imidazole-4-carboxylic acid (MW: 299.29 g/mol; Formula: C₁₄H₁₃N₅O₃) exemplifies this synergy [9]. Its structure features:

  • A 3-isopropyl-1,2,4-oxadiazole unit as a metabolically stable linker.
  • A pyridine-imidazole core for DNA minor groove or kinase hinge-binding.
  • A carboxylic acid handle for salt formation or conjugation.

Table 3: Synthetic Pathways for 1,2,4-Oxadiazole-Imidazole Hybrids

MethodConditionsYield RangeAdvantagesLimitations
Classical CyclizationReflux (toluene/water); 12–24 hrs35–93%Catalyst-free; aqueous compatibilityHigh temp; moderate yields
TBAF-Mediated CyclizationTHF/MeCN; RT; 1–16 hrs70–98%Ambient temp; preserves thermolabile groupsRequires O-acylamidoxime isolation
One-Pot SynthesisDMSO/K₂CO₃; RT to 80°C; 2–6 hrs61–93%No intermediate isolation; scalableLimited solvent options
Microwave-AssistedIrradiation; 100–140°C; 10–30 mins75–95%Rapid; high puritySpecialized equipment required

Properties

CAS Number

1338682-70-4

Product Name

1-(4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)-1h-imidazole-4-carboxylic acid

IUPAC Name

1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid

Molecular Formula

C14H13N5O3

Molecular Weight

299.29

InChI

InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-15-11(5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21)

InChI Key

YWTMDGAOEKQZPL-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.